2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN4 |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H7FN4/c10-8-2-1-6(3-12-8)9-13-4-7(11)5-14-9/h1-5H,11H2 |
InChI Key |
VMFUQGSFNHBZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=N2)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 6 Fluoropyridin 3 Yl Pyrimidin 5 Amine and Cognate Analogs
Carbon-Nitrogen and Carbon-Carbon Bond Formation Strategies
The assembly of the target molecule and its analogs relies heavily on modern synthetic reactions that enable the formation of critical carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods offer high yields, regioselectivity, and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the biaryl linkage between the pyridine (B92270) and pyrimidine (B1678525) rings.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. wikipedia.org It can be employed to couple an amine with an aryl halide. In the context of synthesizing analogs, Buchwald-Hartwig amination has been used to react various amines with aryl bromides using a palladium catalyst system, such as dichlorobis(triphenylphosphine)Pd(II) with a suitable ligand like Xantphos, in the presence of a base like sodium tert-butoxide. nih.gov This method is particularly useful for introducing the 5-amino group onto the pyrimidine ring or for coupling the pyrimidine and pyridine moieties if one is functionalized with an amine and the other with a halide. The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides, often under mild conditions. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile C-C bond-forming reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net For the synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine, a common approach involves the coupling of a pyridine-containing boronic acid or ester with a halogenated pyrimidine derivative. For instance, various aryl and heteroaryl boronic acids can be coupled with 2,4-dichloropyrimidines under microwave irradiation to achieve efficient C4 substitution. tandfonline.commdpi.com The reaction typically uses a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base. This method has been successfully applied to synthesize a variety of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and other pyrimidine derivatives. researchgate.netnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org In the synthesis of related heterocyclic systems, Stille coupling has been used to form C-C bonds by reacting organostannanes with aryl halides. libretexts.org For example, it can be used to couple a stannylated pyridine with a halogenated pyrimidine. The reaction is valued for its reliability, especially in complex syntheses. nih.gov
Negishi Coupling: This reaction forms C-C bonds by coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org It is a powerful tool for preparing bipyridines and other heterocyclic systems. chempedia.info A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed via a Negishi cross-coupling between an in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.org This methodology has also been applied to synthesize 5-fluoroalkylated pyrimidine nucleosides. nih.gov The reaction's functional group tolerance and the ability to perform it under mild conditions make it a valuable strategy. orgsyn.orgnih.gov
| Reaction | Coupling Partners | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Amine + Aryl Halide | Palladium | Direct C-N bond formation, wide scope of amines. | wikipedia.orgnih.gov |
| Suzuki Coupling | Organoboron + Aryl Halide | Palladium | Mild conditions, commercially available reagents. | researchgate.nettandfonline.com |
| Stille Coupling | Organotin + Aryl Halide | Palladium | High functional group tolerance, reliable. | wikipedia.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc + Aryl Halide | Palladium or Nickel | High reactivity, good for complex fragments. | orgsyn.orgacs.org |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the synthesis of this compound, the fluorine atom on the pyridine ring and any halogen substituents on the pyrimidine ring are susceptible to displacement by nucleophiles.
The reactivity of halopyridines in SNAr reactions is noteworthy, with 2-fluoropyridines reacting significantly faster than their chloro- or bromo-analogs. nih.govacs.org This enhanced reactivity allows for substitutions to occur under mild conditions, which is advantageous when working with complex molecules. acs.orgberkeley.edu For instance, the fluorine atom at the 6-position of the pyridine ring can be displaced by an amine to form a C-N bond, although this is not the desired bond for the target compound's core structure. More relevant is the substitution of a halogen, such as chlorine, on the pyrimidine ring by an amine. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through such pathways. nih.gov
Amidation and Amine Coupling Reactions
Amidation and amine coupling reactions are fundamental in building the final aminopyrimidine structure. These reactions can be used to introduce the 5-amino group onto the pyrimidine ring. The synthesis of N-substituted amidines from nitriles and amines is a related and important process, as amidines are key precursors for pyrimidine synthesis. mdpi.com These reactions can be catalyzed by various Lewis acids or transition metals. mdpi.com
The Chichibabin reaction, a classic method for the amination of pyridines, involves the nucleophilic substitution of a hydrogen atom by an amide anion. youtube.com While typically used for direct amination of the pyridine ring, the principles of nucleophilic attack by an amine can be applied in various synthetic contexts.
Regioselective Condensation Reactions
The construction of the pyrimidine ring itself often involves condensation reactions. A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgbohrium.comorganic-chemistry.org This method allows for the synthesis of highly and unsymmetrically substituted pyrimidines. Another approach involves the condensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to form highly substituted 4-pyrimidinols. organic-chemistry.org These condensation strategies are crucial for building the core pyrimidine scaffold with the desired substitution pattern.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. acs.orgbohrium.com The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea. nih.govmdpi.comresearchgate.net This reaction can be adapted to produce a variety of pyrimidine derivatives. researchgate.netmdpi.com For instance, fluorous-tagged benzaldehydes have been used in Biginelli reactions to facilitate purification, and the resulting dihydropyrimidinones can be further modified through reactions like Suzuki coupling. nih.gov MCRs offer a streamlined approach to building molecular diversity and are well-suited for creating libraries of analogs for screening. rsc.orgacs.org
Precursor Synthesis and Intermediate Derivatization in Pyridine and Pyrimidine Scaffolds
The successful synthesis of the target compound relies on the availability of appropriately functionalized pyridine and pyrimidine precursors.
The synthesis of substituted pyridines can be challenging, but methods for regioselective functionalization have been developed. For example, the difluoromethyl group can be introduced at specific positions on the pyridine ring. uni-muenster.de The synthesis of 2-fluoropyridine (B1216828) derivatives can be achieved through various methods, and their subsequent functionalization can be controlled by the judicious use of protecting groups and directed metalation. acs.org
For the pyrimidine component, the synthesis of 5-aminopyrimidine (B1217817) and its derivatives is of key importance. rsc.orgresearchgate.net The synthesis of 2-chloropyrimidine (B141910) is a common starting point for further derivatization. researchgate.netorgsyn.org This intermediate can undergo nucleophilic substitution or cross-coupling reactions to introduce substituents at the 2-position. The synthesis of 5-aminopyrazoles, which share some synthetic strategies with aminopyrimidines, often involves the condensation of hydrazines with β-ketonitriles or related compounds. nih.gov
| Precursor | Synthetic Approach | Significance | Reference |
|---|---|---|---|
| Substituted Fluoropyridines | Directed metalation, C-H functionalization | Provides the fluorinated pyridine moiety. | uni-muenster.deacs.org |
| Halogenated Pyrimidines | Diazotization of aminopyrimidines | Key intermediates for cross-coupling and SNAr reactions. | researchgate.netorgsyn.org |
| 5-Aminopyrimidines | Reduction of nitropyrimidines, cyclization reactions | Provides the essential amino-pyrimidine core. | rsc.orgresearchgate.net |
| Pyridine/Pyrimidine Boronic Acids | Reaction of lithiated heterocycles with borates | Essential partners for Suzuki coupling reactions. | tandfonline.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound and its analogs often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The efficiency, yield, and selectivity of these reactions are highly dependent on a careful selection and optimization of several key parameters. These include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Detailed research findings indicate that systematic screening of these variables is crucial for the successful synthesis of complex heteroaromatic compounds. For instance, in the preparation of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, the Buchwald-Hartwig amination conditions were optimized. nih.gov This involved the use of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) in combination with a specific ligand, such as Xantphos, and a base, typically sodium tert-butoxide, in a suitable solvent like toluene (B28343) under reflux conditions. nih.gov The yields for such reactions can vary significantly, from moderate to good (27% to 82%), underscoring the importance of fine-tuning the reaction conditions for each specific substrate combination. nih.gov
The optimization process for a typical Suzuki cross-coupling reaction, a common method for forming the C-C bond between the pyridine and pyrimidine rings, involves evaluating various palladium sources, ligands, and bases.
Table 1: Illustrative Optimization of Suzuki Coupling Conditions This table represents a typical optimization process for a Suzuki reaction and is based on common findings in the field. The specific yields are illustrative.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 78 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 85 |
Similarly, for the Buchwald-Hartwig amination, which would be employed to introduce the 5-amino group onto the pyrimidine ring, a systematic optimization of reaction parameters is essential for achieving high yield and selectivity.
Table 2: Representative Optimization of Buchwald-Hartwig Amination Conditions This table illustrates a typical optimization for a Buchwald-Hartwig amination and is based on established methodologies.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 70 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 100 | 82 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 91 |
The choice of solvent can also play a critical role. While mixtures of dioxane and water are common for Suzuki couplings, and toluene or dioxane are frequent choices for Buchwald-Hartwig aminations, research into green solvents has shown that bio-based solvents like eucalyptol (B1671775) can be viable alternatives, sometimes offering improved yields. google.com The reaction temperature is another key variable, with typical ranges for these cross-coupling reactions falling between 70-115°C. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of starting materials, products, or the catalyst system.
In the context of producing EGFR inhibitors, where this compound can be a crucial intermediate, patents such as CN110054618A describe the preparation of various pyrimidine and pyridine compounds. google.com While not always providing explicit optimization tables, the detailed examples within these documents reveal the preferred conditions that have been arrived at through systematic study to maximize the yield and purity of the final products for pharmaceutical applications.
Computational Chemistry and Molecular Modeling Applications for 2 6 Fluoropyridin 3 Yl Pyrimidin 5 Amine
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine at the atomic level. These methods provide a theoretical framework for understanding its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For derivatives of pyrimidine (B1678525) and pyridine (B92270), DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are utilized to optimize the molecular geometry and predict various energetic and spectroscopic properties. researchgate.netnih.govmaterialsciencejournal.org These calculations are fundamental for understanding the molecule's stability and conformational preferences. Theoretical studies on similar heterocyclic systems have demonstrated the reliability of DFT in predicting parameters that correlate well with experimental findings. researchgate.netnih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For related pyridine and pyrimidine compounds, HOMO-LUMO analysis helps in understanding their charge transfer characteristics and potential as electronic materials. nih.govresearchgate.net The distribution of HOMO and LUMO across the molecular structure identifies the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Pyrimidine Derivatives
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
Note: This table is illustrative and based on reported values for similar pyrimidine derivatives. Specific values for this compound would require dedicated computational studies.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stability arising from hyperconjugation and charge transfer. Studies on analogous heterocyclic systems have utilized NBO analysis to understand intramolecular interactions. nih.gov
Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of non-covalent interactions like hydrogen bonding. For pyridine and pyrimidine derivatives, MEP maps highlight the electronegative nitrogen atoms as key sites for electrophilic attack.
Advanced Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Ligand-Target Interaction Profiling and Binding Affinity Calculations
Molecular docking simulations are employed to predict how this compound might interact with the binding site of a biological target. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. For example, docking studies on similar aminopyrimidine derivatives against various protein kinases have revealed critical hydrogen bonding interactions with the hinge region of the kinase domain. nih.govnih.govmdpi.com
Table 2: Illustrative Docking Results for Aminopyrimidine Analogs Against a Protein Kinase Target
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Aminopyrimidine Derivatives | Protein Kinase | Alanine, Valine, Leucine | -8.0 to -11.0 |
Note: This table provides representative data from docking studies on similar compounds and does not reflect specific results for this compound.
Identification of Allosteric Binding Sites
Beyond the primary (orthosteric) binding site, molecules can also bind to allosteric sites, which are distinct locations on a protein that can modulate its activity. Computational methods are increasingly used to identify and characterize these allosteric pockets. For complex proteins like Heat Shock Protein 70 (Hsp70), studies have successfully identified allosteric sites and designed pyrimidine-based ligands to bind to them, demonstrating an alternative mechanism for inhibiting protein function. nih.gov While specific allosteric docking studies for this compound are not yet prevalent, the methodologies exist to explore its potential as an allosteric modulator for relevant biological targets.
Conformational Landscape Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space of a molecule over time. nih.govacademie-sciences.fr These simulations model the atomic movements of the compound, providing a dynamic picture of its flexibility and preferred shapes in different environments, such as in solution or when bound to a protein. For this compound, MD simulations can reveal the energetically favorable conformations and the barriers to rotation between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.
Table 1: Illustrative Torsional Angle Preferences for this compound in a Simulated Aqueous Environment
| Dihedral Angle (Py-C-C-Pyr) | Population (%) | Energy (kcal/mol) |
| 30° ± 10° | 45% | 0.2 |
| 150° ± 10° | 35% | 0.5 |
| 90° ± 10° | 15% | 2.1 |
| 0° ± 10° | 5% | 3.5 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from conformational analysis. It is not based on actual experimental or simulation data for this compound.
Ligand-Based and Structure-Based Drug Design Initiatives
The insights gained from computational studies directly fuel drug design initiatives. Both ligand-based and structure-based approaches can be employed to discover and optimize new drugs based on the this compound scaffold.
Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the target. nih.govelsevierpure.com Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used. For a compound like this compound, a pharmacophore model could be developed based on a set of known active compounds. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model could then be used to screen virtual libraries for other compounds with a similar pharmacophoric pattern.
Structure-Based Drug Design
When the three-dimensional structure of the biological target is available, for example, through X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful strategy. nih.govresearchgate.net Molecular docking, a key SBDD technique, can be used to predict the preferred binding mode and affinity of this compound within the active site of a target protein. nih.govnih.gov
For instance, if this compound were being investigated as a kinase inhibitor, its binding mode within the ATP-binding site of the kinase could be modeled. The fluoropyridine and pyrimidine rings could form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. mdpi.com The fluorine atom could be involved in specific electrostatic or halogen bonding interactions that enhance binding affinity and selectivity. nih.gov
Table 2: Hypothetical Docking Scores and Key Interactions of this compound with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Hydrogen Bonds | |
| Pyrimidine N1 | Hinge residue backbone NH |
| Amino group NH2 | Hinge residue backbone C=O |
| Other Key Interactions | |
| Fluoropyridine ring | Hydrophobic pocket |
| Fluorine atom | Interaction with gatekeeper residue |
Note: This table presents hypothetical data that would be generated from a molecular docking study. The specific values and interactions are for illustrative purposes only.
The iterative cycle of computational design, chemical synthesis, and biological evaluation is at the heart of modern medicinal chemistry. For a promising scaffold like this compound, these computational approaches are vital for unlocking its full therapeutic potential.
Investigation of Biological Target Interactions and in Vitro Activity of 2 6 Fluoropyridin 3 Yl Pyrimidin 5 Amine Analogs
Enzyme Inhibition and Modulation Studies
The pyridinyl-pyrimidine scaffold is a key feature in a variety of enzyme inhibitors. Analogs have been investigated for their potential to interact with several classes of enzymes, including kinases and metabolic enzymes.
Kinase Inhibition Profiles (e.g., ATR Kinase, JAK Inhibitors, CSF1R Inhibitors, ATP Synthase)
The aminopyrimidine core is a well-established hinge-binding motif for many protein kinases. Modifications to this core, including the addition of a fluoropyridine moiety, have led to the development of inhibitors for several kinase families.
ATR Kinase: Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response pathway. mdpi-res.comunibo.it While various heteroaryl compounds have been explored as ATR kinase inhibitors, specific activity data for close analogs of 2-(6-fluoropyridin-3-yl)pyrimidin-5-amine are not extensively detailed in the reviewed literature. amazonaws.com
JAK Inhibitors: The Janus kinase (JAK) family is integral to cytokine signaling pathways implicated in autoimmune diseases. nih.gov Analogs featuring the pyridinyl-pyrimidine framework have shown activity as JAK inhibitors. For instance, a high-throughput screen identified 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine as a compound that could protect against palmitate-induced apoptosis in INS1 cells, with JAK inhibitors being among the hits in the screening library. nih.gov Furthermore, the pyrrolo[2,3-d]pyrimidine core, a related scaffold, is central to the structure of Tofacitinib, a pan-JAK inhibitor. google.com The development of selective TYK2 (a JAK family member) inhibitors has also involved analogs such as 3-((2-((5-Fluoropyridin-2-yl)amino)-5-(methylcarbamoyl)- pyridin-4-yl)amino)-2-methoxy-benzoic Acid, demonstrating the utility of the fluoropyridin-amino-pyrimidine structure in achieving kinase selectivity. sci-hub.se
CSF1R Inhibitors: Colony-stimulating factor 1 receptor (CSF1R) is a key target in oncology and neuroinflammation. researchgate.netgoogle.com Research has led to potent CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine nucleus, a scaffold related to the subject compound. researchgate.net One study successfully developed N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a low-nanomolar CSF1R inhibitor by merging structural fragments from the marketed drug Pexidartinib. researchgate.net Another example is a compound featuring both pyridine (B92270) and pyrimidine (B1678525) rings, 2-(isopropylamino)-3-methyl-5-(6-methyl-5-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)pyridin-2-yl)pyrimidin-4(3H)-one, which shows greater than 100-fold selectivity for CSF1R over several other kinases. google.com The development of the selective CSF1R inhibitor IACS-9439 also originated from a pyrimidine-based scaffold. sci-hub.se
ATP Synthase: ATP synthase is a critical enzyme for energy production and has been targeted for the treatment of infections like tuberculosis (TB). nih.gov A close analog, N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine, which contains both the fluoropyridine and a fused pyrimidine system, was synthesized as part of a program to develop novel ATP synthase inhibitors for Mycobacterium tuberculosis. nih.govresearchgate.net Docking studies of related compounds highlighted key interactions within the active site of the ATP synthase enzyme, leading to potent inhibition. nih.gov
Dihydroorotate Dehydrogenase (DHODH) Modulation
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway and a target for autoimmune diseases and cancer. nih.govacs.org While direct data on this compound is limited, related pyrimidine- and pyridine-containing scaffolds have demonstrated potent DHODH inhibition. For example, N-pyridinyl ureidobenzenesulfonates were developed as water-soluble DHODH inhibitors that induce differentiation in acute myeloid leukemia (AML) cells. nih.gov Other research programs have identified potent human DHODH inhibitors based on 2-hydroxypyrazolo[1,5-a]pyridine and 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine structures. acs.orgacs.org These studies underscore the potential for pyrimidine-based compounds to modulate DHODH activity, which is critical for the proliferation of rapidly dividing cells. nih.govacs.org Supplementation with uridine (B1682114) can reverse the cellular effects of these inhibitors, confirming their mechanism of action is via inhibition of the de novo pyrimidine pathway. acs.org
Topoisomerase-Independent Mechanisms of Action
While many anticancer agents target DNA topoisomerases, research into analogs has revealed alternative mechanisms. A study on new anti-ovarian cancer agents based on a quinolone scaffold, which started from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, identified compounds whose activity was mediated by a topoisomerase-independent mechanism. nih.gov Further investigation revealed that the lead compound from this series did not inhibit or trap human topoisomerases but instead acted through an enoxacin-like mechanism, modulating the microRNA (miRNA) processing machinery by enhancing the binding of pre-miRNAs to the transactivation response element RNA-binding protein (TRBP). nih.gov
Receptor Agonism and Antagonism
Analogs of this compound have been evaluated for their activity at various G-protein coupled receptors (GPCRs), demonstrating profiles ranging from selective antagonism to multi-target agonism.
Dopamine (B1211576) (D2/D3) and Serotonin (B10506) (5-HT1A) Receptor Activity
The dysregulation of dopaminergic and serotonergic systems is implicated in numerous neuropsychiatric disorders. nih.govmdpi.com Consequently, ligands that can modulate dopamine D2/D3 and serotonin 5-HT1A receptors are of significant therapeutic interest. mdpi.comthieme-connect.com
A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and found to be multi-target D2/D3/5-HT1A receptor agonists. thieme-connect.com Within this series, compounds 7b and 34c showed potent agonism at all three receptors, highlighting the effectiveness of the fluoropyridinoxy-propyl-piperazine scaffold. thieme-connect.com
Separately, research into ligands with D3 versus D2 receptor selectivity has explored various heterocyclic "tail" groups attached to a piperazine (B1678402) core. nih.govacs.org The introduction of a pyrimidine ring, as in imidazopyrimidine analogs, resulted in moderate binding affinity at the D3 receptor. nih.govacs.org In another study, linking a picolinic nucleus to a pyrimidinyl-piperazine moiety yielded N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, a highly potent and selective ligand for the 5-HT1A receptor with a Ki value of 0.046 nM. unisi.it
Table 1: In Vitro Receptor Activity of Selected Analogs
| Compound | Target Receptor | Activity Type | Potency (EC50 / Ki) | Reference |
|---|---|---|---|---|
| 7b (1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine) | D2 | Agonist | EC50 = 0.9 nM | thieme-connect.com |
| D3 | Agonist | EC50 = 19.0 nM | thieme-connect.com | |
| 5-HT1A | Agonist | EC50 = 2.3 nM | thieme-connect.com | |
| 34c (4-(4-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazin-1-yl)-1H-indole) | D2 | Agonist | EC50 = 3.3 nM | thieme-connect.com |
| D3 | Agonist | EC50 = 10.0 nM | thieme-connect.com | |
| 5-HT1A | Agonist | EC50 = 1.4 nM | thieme-connect.com | |
| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | 5-HT1A | Ligand | Ki = 0.046 nM | unisi.it |
| 5-HT2A | Ligand | Ki = 237 nM | unisi.it | |
| 5-HT2C | Ligand | Ki = 186 nM | unisi.it |
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGlu5) is a widely investigated target for psychiatric and neurodegenerative disorders. acs.orgnih.gov Negative allosteric modulators (NAMs) offer a promising approach for selectively targeting this receptor. researchgate.netacs.org Extensive research has been conducted on analogs containing both fluoropyridine and pyrimidine moieties.
A key compound in this area is N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238 ). acs.orgnih.govacs.orgnih.gov This molecule is a potent and selective mGlu5 NAM that was selected for clinical evaluation. acs.orgnih.gov Binding studies established a high affinity for a known allosteric site on the mGlu5 receptor with a Ki value of 4.4 nM. acs.org It demonstrated over 900-fold selectivity for mGlu5 compared to other mGlu receptor subtypes. acs.org Structure-activity relationship (SAR) studies showed that analogs with the 5-fluoropyridin-2-yl amide generally proved to be potent mGlu5 antagonists. acs.org
Chemokine Receptor 4 (CXCR4) Targeting
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, along with its endogenous ligand CXCL12, plays a crucial role in cellular processes like chemotaxis, cell survival, and proliferation. nih.gov While CXCR4 expression is low in healthy tissues, it is significantly upregulated in numerous cancers, including breast, lung, ovarian, and prostate cancer, making it a prognostic marker. nih.gov The high expression of CXCL12 in organs such as the bone marrow, lungs, and liver attracts cancer cells that express CXCR4, facilitating metastasis. nih.gov
Analogs of this compound, which fall into the broader class of amino-heterocycles, have been investigated as CXCR4 antagonists. The goal of these antagonists is to inhibit the signaling pathways activated by the CXCL12-CXCR4 interaction. nih.gov Research into small-molecule CXCR4 antagonists has led to the development of various compounds. nih.gov For instance, studies on amino-heterocyclic tetrahydroisoquinoline derivatives as CXCR4 antagonists have shown that specific structural modifications can lead to potent inhibitory activity and favorable metabolic profiles. nih.gov Docking and molecular simulation studies help in understanding the binding rationale for these antagonists within the CXCR4 receptor. nih.gov Similarly, research into pyrido[3,4-d]pyrimidines, another related heterocyclic structure, identified analogs with significant CXCR2 antagonistic activity, demonstrating the potential of this chemical class in targeting chemokine receptors. mdpi.com
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antimycobacterial)
Pyrimidine derivatives have demonstrated a broad range of antimicrobial activities. frontiersin.orgnih.govnih.gov The amine group is a key moiety that contributes to the potent bioactivities of these heterocyclic compounds. frontiersin.orgnih.gov
Antibacterial Activity: In a study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine-substituted piperazine, compounds exhibited moderate to potent antibacterial activity exclusively against Gram-positive bacteria. nih.gov All tested compounds showed no activity against Gram-negative bacteria like E. coli. nih.gov The minimum inhibitory concentrations (MICs) against various Gram-positive strains ranged from 2 to 32 µg/mL. nih.gov Notably, a specific derivative, compound 7j, demonstrated an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with an MIC value of 0.25 µg/mL. nih.gov These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov
Antifungal Activity: Pyrimidine derivatives have also been evaluated for their in vitro antifungal activities. frontiersin.orgnih.gov In one study, a series of pyrimidine derivatives containing an amide moiety were tested against several plant pathogenic fungi using the poison plate technique. frontiersin.orgnih.gov The results showed that the position of the amine group and other substituents significantly influenced antifungal efficacy. frontiersin.orgnih.gov For example, compound 5o, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent activity against Phomopsis sp. with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL). frontiersin.orgnih.gov Other studies have also confirmed the antifungal potential of various pyrimidine analogs against strains like Candida albicans and Aspergillus niger. researchgate.net
Table 1: In Vitro Antibacterial Activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Analogs
| Compound | R¹ Group | MIC (µg/mL) against Gram-positive bacteria |
|---|---|---|
| 5 | Cl | 1-2 |
| 6a-m | Various Substituents | 2-32 |
| 7j | Not Specified | 0.25 |
Data sourced from a study on oxazolidinone derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Pathways
Pyrimidine derivatives are recognized for their anti-inflammatory properties, which are attributed to their ability to inhibit key inflammatory mediators. nih.gov The anti-inflammatory effects of pyrimidines often involve the suppression of prostaglandin (B15479496) E₂, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.gov
The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov By suppressing these enzymes, the compounds reduce the production of prostaglandins, which are central to the inflammatory response. nih.gov Several pyrimidine analogs have been successfully developed into clinically used anti-inflammatory drugs. nih.gov
In Vitro Antiproliferative and Apoptotic Activity in Cancer Cell Lines
Derivatives based on the pyridin-yl pyrimidine scaffold have shown significant potential as anticancer agents by affecting cell cycle progression and inducing programmed cell death (apoptosis).
A series of 3-(6-aminopyridin-3-yl) benzamide (B126) derivatives were designed and found to exhibit potent antiproliferative activity against various cancer cell lines. nih.gov Further investigation into the mechanism of a particularly active compound, 7l, revealed that it primarily exerts its antiproliferative effects by regulating the cell cycle. nih.gov Specifically, compound 7l was found to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is achieved through the inhibition of Aurora Kinase B (AURKB) transcription, a key regulator of mitosis. nih.gov
In addition to halting the cell cycle, these compounds can trigger apoptosis in cancer cells. The same compound 7l that caused G2/M arrest also induced apoptosis via the p53 signaling pathway. nih.gov The p53 pathway is a critical tumor suppressor mechanism that responds to cellular stress by initiating apoptosis.
In another study, new 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives were synthesized and evaluated as apoptosis inducers. nih.gov Several of these compounds showed significant in vitro cytotoxicity against human breast, colon, and bladder cancer cell lines. nih.gov The cytotoxic compounds were found to induce apoptosis, which was confirmed by their ability to cause nuclear-chromatin degradation and a rapid, dose-dependent increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Table 2: In Vitro Antiproliferative Activity of Pyrimidine Analogs in Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7l | A549 (Lung) | 0.04 ± 0.01 |
| Compound 2 | MCF-7 (Breast) | 0.013 |
| Compound 3 | MCF-7 (Breast) | Not specified, but high selective index |
| Compound 2 | MDA-MB-231 (Breast) | 0.056 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data sourced from studies on benzamide derivatives and thienopyrimidines. nih.govnih.gov
Oxidative Stress Reduction Mechanisms (e.g., Reactive Oxygen Species, NRF2-HO-1 Pathway)
While pyrimidine derivatives have been noted for antioxidant activities in some contexts, detailed information regarding the specific mechanisms of oxidative stress reduction by this compound or its direct analogs, particularly concerning the NRF2-HO-1 pathway, was not available in the reviewed literature.
Advanced Spectroscopic and Structural Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine, ¹H and ¹³C NMR spectra provide definitive information on the proton and carbon environments, respectively, confirming the connectivity of the pyridine (B92270) and pyrimidine (B1678525) rings.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine protons. The protons on the pyrimidine ring typically appear as singlets, while the protons on the fluoropyridine ring exhibit splitting patterns due to both homo- and heteronuclear (¹⁹F) coupling. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms bonded to fluorine or nitrogen atoms show characteristic chemical shifts and, in the case of C-F, coupling constants (J-coupling). The chemical shifts differentiate the carbons of the two heterocyclic rings. Data from pyrimidine and fluoropyridine derivatives suggest predictable chemical shift regions for the carbon skeleton. researchgate.netnih.gov
Predicted NMR Data for this compound Predicted values are based on analysis of similar structures and known substituent effects.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H4, H6 | ~8.5 | s | - |
| Pyridine-H2 | ~8.8 | d | ~2.5 |
| Pyridine-H4 | ~8.3 | ddd | J(H,H) ~8.5, J(H,F) ~7.5, J(H,H) ~2.5 |
| Pyridine-H5 | ~7.2 | dd | J(H,H) ~8.5, J(H,F) ~3.0 |
| NH₂ | ~5.0-6.0 | br s | - |
| ¹³C NMR | Predicted δ (ppm) | Comment |
| Pyridine-C6 | ~163 (d) | Large ¹J(C,F) coupling |
| Pyrimidine-C2 | ~158 | |
| Pyrimidine-C4, C6 | ~155 | |
| Pyridine-C2 | ~148 (d) | ³J(C,F) coupling |
| Pyridine-C4 | ~141 (d) | ²J(C,F) coupling |
| Pyrimidine-C5 | ~125 | |
| Pyridine-C3 | ~122 | |
| Pyridine-C5 | ~110 (d) | ²J(C,F) coupling |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (Molecular Formula: C₉H₇FN₄), HRMS analysis provides an experimental mass that matches the calculated theoretical mass to within a few parts per million (ppm), unequivocally verifying the molecular formula. The monoisotopic mass of the uncharged molecule is calculated to be 190.06548 Da. uni.lu HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺ or other adducts.
Calculated HRMS Data for C₉H₇FN₄
| Adduct | Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₉H₈FN₄⁺ | 191.07276 |
| [M+Na]⁺ | C₉H₇FN₄Na⁺ | 213.05470 |
| [M+K]⁺ | C₉H₇FN₄K⁺ | 229.02864 |
| [M-H]⁻ | C₉H₆FN₄⁻ | 189.05820 |
Data derived from the constitutional isomer 5-(5-fluoropyridin-3-yl)pyrimidin-2-amine, which has the same molecular formula. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of the primary amine is identified by two distinct N-H stretching bands. nih.gov Aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and pyrimidine rings are found in the 1600-1400 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also a key diagnostic feature. researchgate.net
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C / C=N | Ring Stretch | 1600 - 1450 |
| C-F | Stretch | 1250 - 1150 |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 |
Single Crystal X-ray Diffraction for Definitive Structure Elucidation
Single crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this analysis would provide precise data on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net It would definitively confirm the connectivity of the fluoropyridine and pyrimidine rings and reveal the relative orientation of the two rings. Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture. mdpi.com For complex heterocyclic systems, this technique is invaluable for confirming isomerism and stereochemistry. nih.govnih.gov
Supramolecular Interaction Analysis via Hirshfeld Surface Calculation
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.gov For this compound, this analysis would map the close contacts between molecules. The primary interactions expected would be strong N-H···N hydrogen bonds involving the amine group and nitrogen atoms of adjacent pyrimidine or pyridine rings. nih.gov These appear as distinct red spots on the d_norm map and as sharp spikes on the 2D fingerprint plot. iucr.org Other significant interactions would include H···H contacts, which typically cover the largest surface area, as well as C···H, N···H, and potential C-H···F and π-π stacking interactions between the aromatic rings. nih.govnih.gov Quantifying these interactions provides insight into the forces that stabilize the crystal structure. acs.org
Application of Isotopic Labeling in Mechanistic and Analytical Studies
Isotopic labeling is a powerful technique used to trace reaction mechanisms, study metabolic pathways, and create tracers for medical imaging.
Fluorine-18 (¹⁸F) Labeling for PET Imaging: The presence of a fluoropyridine moiety makes this compound a candidate for labeling with the positron-emitting isotope ¹⁸F (t½ ≈ 110 min). nih.gov The introduction of ¹⁸F, often via nucleophilic aromatic substitution on a suitable precursor, would yield a radiotracer for Positron Emission Tomography (PET). nih.govtulane.edu PET imaging allows for the non-invasive, in vivo visualization and quantification of biological processes, and ¹⁸F-labeled molecules are widely used for this purpose. rsc.orgnih.gov
Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) Labeling: Stable isotopes such as ¹⁵N and ¹³C can be incorporated into the heterocyclic rings to aid in mechanistic studies and NMR signal assignment. nih.govacs.org For instance, by selectively labeling one of the nitrogen atoms with ¹⁵N, it is possible to follow its path through a chemical reaction or a biological system using ¹⁵N NMR spectroscopy or mass spectrometry. nih.govacs.org This approach was famously used by Meselson and Stahl to demonstrate the semiconservative replication of DNA. unacademy.com Similarly, ¹³C labeling can help resolve complex NMR spectra and is a cornerstone of metabolic flux analysis.
Emerging Research Avenues and Future Perspectives
Rational Design of Novel Analogs with Enhanced Target Specificity and Potency
The rational design of novel analogs of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is a key focus of ongoing research. The primary goal is to develop compounds with improved potency against specific kinase targets while minimizing off-target effects. This is achieved through a deep understanding of the structure-activity relationship (SAR) of this class of molecules.
Researchers are systematically modifying the core structure to explore how these changes affect binding affinity and selectivity. For example, the fluorine atom on the pyridine (B92270) ring is a critical feature. Its high electronegativity can lead to favorable interactions with the target protein, and its small size allows it to be well-tolerated in many binding pockets. The amine group on the pyrimidine (B1678525) ring is another key interaction point, often forming hydrogen bonds with the kinase's hinge region.
Recent studies have focused on creating derivatives with substitutions at various positions on the pyrimidine and pyridine rings. nih.govnih.gov These modifications aim to optimize the compound's fit within the ATP-binding pocket of the target kinase. For instance, the introduction of bulky groups can enhance selectivity by preventing the compound from binding to kinases with smaller binding pockets. researchgate.net The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives is one such approach to create more complex and selective kinase inhibitors. nih.gov
A significant area of research is the development of covalent inhibitors. These compounds form a permanent bond with a specific amino acid residue (often a cysteine) in the target kinase, leading to irreversible inhibition. This can result in a more durable and potent therapeutic effect. The design of such inhibitors requires careful placement of a reactive group on the molecule that can form a covalent bond with the target.
The table below summarizes some of the key structural modifications and their intended effects on the pharmacological properties of this compound analogs.
| Structural Modification | Rationale | Potential Outcome | Relevant Research |
| Substitution on the pyrimidine ring | To explore new interactions with the kinase binding pocket | Enhanced potency and selectivity | nih.gov |
| Modification of the linker between the two rings | To optimize the compound's conformation for binding | Improved binding affinity | researchgate.net |
| Introduction of a covalent warhead | To achieve irreversible inhibition | Increased potency and duration of action | google.com |
| Alterations to the fluoropyridine moiety | To fine-tune electronic and steric properties | Enhanced target engagement and selectivity | researchgate.net |
Synergistic Application of Computational and Experimental Methodologies
The development of novel kinase inhibitors based on the this compound scaffold is greatly accelerated by the synergistic use of computational and experimental methods. This integrated approach allows for a more efficient and targeted drug discovery process.
Computational Approaches:
Molecular Docking: This technique is used to predict how a compound will bind to its target kinase. It allows researchers to visualize the interactions between the molecule and the protein's binding site, providing insights into the key structural features required for high-affinity binding. This information is then used to guide the design of new analogs with improved properties. researchgate.net
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a target kinase using computational methods. This allows for the identification of promising candidates for synthesis and experimental testing, saving significant time and resources.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the compounds and their interactions with the target protein in greater detail. This can help to explain the observed SAR and guide the design of more potent inhibitors.
Experimental Methodologies:
Enzymatic Assays: These assays are used to measure the inhibitory activity of a compound against a specific kinase. They provide a quantitative measure of the compound's potency (typically as an IC50 value). nih.gov
Cell-based Assays: These assays are used to evaluate the activity of a compound in a more biologically relevant context. They can be used to assess the compound's ability to inhibit a specific signaling pathway or to induce a desired cellular response, such as apoptosis in cancer cells. nih.gov
X-ray Crystallography: This technique is used to determine the three-dimensional structure of a compound bound to its target kinase. This provides a detailed picture of the binding mode and the key interactions between the molecule and the protein. This information is invaluable for guiding the rational design of new analogs. researchgate.net
The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for the development of novel kinase inhibitors. The table below illustrates how these different methodologies are integrated in a typical drug discovery project.
| Methodology | Purpose | Example Application | Relevant Research |
| Molecular Docking | Predict binding mode and affinity | Guide the design of new analogs | researchgate.net |
| Chemical Synthesis | Create new compounds for testing | Synthesize a library of pyrimidine derivatives | nih.govnih.govresearchgate.net |
| Enzymatic Assays | Measure potency against target kinase | Determine the IC50 values of new compounds | nih.gov |
| Cell-based Assays | Evaluate activity in a cellular context | Assess the anti-proliferative effects of new compounds | nih.gov |
| X-ray Crystallography | Determine the 3D structure of the complex | Visualize the binding mode of a lead compound | researchgate.net |
Exploration of Polypharmacology and Multi-target Ligand Development
Polypharmacology is an emerging paradigm in drug discovery that recognizes that many diseases are caused by the dysregulation of multiple signaling pathways. Therefore, instead of developing highly specific drugs that target a single protein, the goal of polypharmacology is to develop "multi-target" ligands that can modulate the activity of several relevant targets simultaneously.
The this compound scaffold is well-suited for the development of multi-target kinase inhibitors. This is because many kinases share a high degree of structural similarity in their ATP-binding pockets. By carefully designing the structure of the inhibitor, it is possible to achieve a desired profile of activity against a specific set of kinases.
For example, a multi-target inhibitor could be designed to target both a primary oncogenic kinase and a kinase that is involved in a resistance pathway. This could lead to a more durable and effective anti-cancer therapy. The development of dual FLT3/Aurora kinase inhibitors is an example of this approach. acs.org
The challenges in developing multi-target ligands include achieving the desired balance of activity against the different targets and avoiding unwanted off-target effects. Computational methods can be used to predict the selectivity profile of a compound and to guide the design of molecules with the desired polypharmacology.
The table below highlights some of the key concepts and strategies in the development of multi-target ligands based on the this compound scaffold.
| Concept | Description | Potential Application | Relevant Research |
| Polypharmacology | A single drug that interacts with multiple targets | More effective treatment for complex diseases like cancer | acs.org |
| Multi-target ligand | A molecule designed to bind to multiple specific targets | Overcoming drug resistance | nih.gov |
| Kinase selectivity profiling | Measuring the activity of a compound against a panel of kinases | Identifying the full spectrum of a compound's activity | researchgate.net |
| Computational selectivity prediction | Using computational methods to predict a compound's kinase selectivity | Guiding the design of multi-target ligands | researchgate.net |
Development of this compound as Chemical Probes for Biological Pathway Elucidation
In addition to their therapeutic potential, potent and selective kinase inhibitors based on the this compound scaffold can also be valuable tools for basic research. These compounds can be used as "chemical probes" to study the role of specific kinases in biological pathways.
A chemical probe is a small molecule that can be used to selectively inhibit the activity of a specific protein in a cellular or in vivo setting. This allows researchers to study the consequences of inhibiting that protein and to elucidate its function in a particular biological process.
The development of a high-quality chemical probe requires a compound that is not only potent and selective but also has good cell permeability and is well-characterized in terms of its off-target effects. The this compound scaffold has the potential to yield such probes.
For example, a selective inhibitor of a particular kinase could be used to:
Identify the substrates of that kinase.
Elucidate the signaling pathways that are regulated by that kinase.
Validate that kinase as a potential drug target for a particular disease.
The use of chemical probes is a powerful approach for dissecting the complexity of cellular signaling and for identifying new therapeutic opportunities. The development of well-characterized inhibitors from the this compound class will undoubtedly contribute to our understanding of kinase biology and its role in human disease.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling fluoropyridine intermediates with pyrimidine precursors via Suzuki-Miyaura or nucleophilic aromatic substitution reactions. For example, potassium dihydrogen phosphate and ethyl acetate are used in extraction, followed by silica gel chromatography (0–30% ethyl acetate/hexane) for purification, achieving ~57% yield . Optimize reaction time, temperature, and catalyst loading (e.g., palladium-based catalysts) to improve efficiency. Monitor intermediates using TLC or LCMS (m/z 254 [M+H]+) to track progress .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use LCMS (m/z 254 [M+H]+) and HPLC (retention time: 0.93 minutes under SQD-AA05 conditions) for purity assessment . Complement with H/C NMR to confirm substituent positions and fluorine coupling patterns. For crystallographic confirmation, employ single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement), ensuring robust data collection at high resolution .
Q. How can stability be ensured under varying storage conditions?
- Methodological Answer : Store the compound in anhydrous environments (e.g., desiccators with MgSO) to prevent hydrolysis. Conduct accelerated stability studies under controlled humidity/temperature, using HPLC to monitor degradation products. Lyophilization is recommended for long-term storage of salt forms .
Advanced Research Questions
Q. How can computational methods predict reactivity and electronic properties for medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with analogs like 2-(trifluoromethyl)pyrimidin-5-amine (similarity score: 0.74) to assess electronic effects of fluorine substitution . Molecular docking studies (e.g., AutoDock Vina) can simulate binding to target proteins, leveraging structural data from crystallography .
Q. What strategies resolve discrepancies in spectroscopic data for fluorinated pyrimidines?
- Methodological Answer : Cross-validate NMR shifts with computed spectra (e.g., using Gaussian or ACD/Labs). For ambiguous LCMS peaks, employ high-resolution MS (HRMS) or isotopic labeling (e.g., F NMR) to distinguish fragmentation pathways. Refer to databases like PubChem or Reaxys for benchmark data on related compounds (e.g., 6-(difluoromethoxy)pyridin-3-amine) .
Q. How do fluorine substituents influence intermolecular interactions in crystal packing?
- Methodological Answer : Fluorine’s electronegativity enhances dipole-dipole interactions and C–F···H hydrogen bonding. Analyze crystal structures using SHELX-refined data to identify packing motifs (e.g., π-π stacking or halogen bonding). Compare with non-fluorinated analogs (e.g., 4-amino-3-methylpyridine) to isolate fluorine’s role .
Q. Which structural modifications enhance binding affinity in target proteins?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF) at the pyrimidine 4-position to improve π-stacking with aromatic residues. For kinase targets, replace the 6-fluoropyridinyl group with bulkier substituents (e.g., 2-phenylethyl) to exploit hydrophobic pockets, as seen in SCH58261 derivatives . Validate via SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
